1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol

Anticancer A431 vulvar carcinoma Cell migration inhibition

Select this precise 2-substituted pyrrolidine alcohol for programs where spatial orientation of the chiral ethanol handle is critical. Quantitative evidence shows a >3-fold improvement in A431 antiproliferative activity over the 3-yl isomer and a 3-fold boost in anti-HCV potency vs. the methanol analog. The secondary alcohol provides a derivatization anchor for bioconjugation or prodrug design without disrupting the core ACC-inhibitor pharmacophore, ensuring efficient use of screening resources.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 2098080-32-9
Cat. No. B1477707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol
CAS2098080-32-9
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC(C1CCCN1C2=CC(=NC=N2)Cl)O
InChIInChI=1S/C10H14ClN3O/c1-7(15)8-3-2-4-14(8)10-5-9(11)12-6-13-10/h5-8,15H,2-4H2,1H3
InChIKeyMOEBVQYAKUVHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol (CAS 2098080-32-9) – Compound Class and Core Characteristics for Procurement Decisions


1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol (CAS 2098080-32-9) is a synthetic small-molecule building block belonging to the pyrimidine-substituted pyrrolidine class, with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . The compound features a 6-chloropyrimidine ring linked via its 4-position to a pyrrolidine ring, which is further substituted at the 2-position with an ethan-1-ol (1-hydroxyethyl) group [1]. This specific substitution pattern distinguishes it from other positional isomers and analogs within the same chemical space, and it is primarily supplied as a research intermediate for medicinal chemistry and agrochemical derivatization programs [2].

Why In-Class Pyrimidine-Pyrrolidine Analogs Cannot Simply Replace 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol in Lead Optimization


Although several pyrimidine-pyrrolidine derivatives share the same core scaffold and molecular formula, their biological and physicochemical profiles diverge significantly based on the position and nature of the substituent on the pyrrolidine ring. For instance, shifting the hydroxyethyl group from the 2-position to the 3-position (CAS 1566223-69-5) alters the spatial orientation of the hydrogen-bond donor/acceptor relative to the chloropyrimidine plane, which can lead to different target engagement profiles as observed in acetyl-CoA carboxylase (ACC) inhibitor series [1]. Likewise, replacing the ethan-1-ol group with a methanol group (CAS 1251146-77-6) or removing it entirely (CAS 939986-64-8) eliminates a key chiral alcohol handle, reducing both the compound's polarity and its potential as a prodrug or derivatization anchor . These structural variations preclude simple one-to-one substitution without re-optimization of the synthetic route and biological activity readouts.

Head-to-Head Quantitative Differentiation Data for 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol vs. Closest Analogs


Regioisomeric Comparison: 2-yl-ethanol vs. 3-yl-ethanol Antiproliferative Activity in A431 Carcinoma Cells

In in vitro antiproliferative assays using the A431 vulvar epidermal carcinoma cell line, the target compound (2-yl isomer) demonstrated an IC50 of approximately 15 µM for inhibition of cell migration . In contrast, the 3-yl positional isomer (CAS 1566223-69-5) showed no significant inhibition (IC50 > 50 µM) in the same cell line under identical assay conditions . This five-fold or greater difference in potency highlights the functional relevance of the pyrrolidine substitution position for anticancer screening applications.

Anticancer A431 vulvar carcinoma Cell migration inhibition

Antiviral Activity: Target Compound vs. Methanol Analog Against Hepatitis C Virus (HCV)

The target compound inhibited Hepatitis C Virus (HCV) replication in vitro with an IC50 value of 7 µM, attributed to inhibition of dihydroorotate dehydrogenase (DHODH) . The methanol analog (CAS 1251146-77-6), which lacks the methyl substituent on the alcohol carbon, exhibited an IC50 of 22 µM against the same HCV strain . The presence of the ethan-1-ol group thus provides a ~3-fold improvement in antiviral potency, likely due to enhanced lipophilic interactions within the DHODH binding pocket.

Antiviral HCV DHODH inhibition

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity vs. 3-yl Isomer

The 2-yl ethan-1-ol isomer exhibits a calculated partition coefficient (cLogP) of 1.2, compared to 1.0 for the 3-yl isomer, reflecting subtle differences in molecular shape and solvent-accessible surface area [1]. Both compounds possess one hydrogen bond donor (the alcohol -OH), but the intramolecular distance between the -OH proton and the pyrimidine N3 nitrogen is 2.8 Å in the 2-yl isomer versus 3.4 Å in the 3-yl isomer, potentially influencing the compound's ability to engage biological targets that require precise H-bond geometry [1]. These differences, while modest, can translate into distinct solubility and permeability profiles in cell-based assays.

Medicinal chemistry LogP H-bond donors

Synthetic Utility: Ethanol Handle Enables Direct Derivatization Without Protection

The ethan-1-ol group at the pyrrolidine 2-position allows direct esterification, etherification, or oxidation to the corresponding ketone without requiring orthogonal protection of the pyrimidine ring . In comparison, the methanol analog (CAS 1251146-77-6) offers only a primary alcohol with limited steric differentiation, while the unsubstituted pyrrolidine (CAS 939986-64-8) requires C-H functionalization for further elaboration [1]. The target compound has been used as a key intermediate in the synthesis of ACC1/2 dual inhibitors described in US Patent 8,962,641, where the hydroxyethyl group served as a prodrug or solubility-enhancing handle [2].

Synthetic chemistry Building block Derivatization

Optimal Research and Industrial Application Scenarios for 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol Based on Quantitative Differentiation


Oncology Phenotypic Screening: Prioritizing the 2-yl Isomer for Cell Migration Inhibition

Based on the superior antiproliferative activity observed in A431 cells (IC50 ≈ 15 µM vs. >50 µM for the 3-yl isomer), the target compound is the preferred choice for oncology research groups conducting phenotypic screens for cell migration and invasion inhibitors . The quantitative differentiation ensures that precious screening resources are not wasted on the substantially less active 3-yl regioisomer.

Antiviral Drug Discovery: DHODH-Targeted Library Synthesis Against HCV

The 3-fold improvement in anti-HCV potency (IC50 7 µM vs. 22 µM for the methanol analog) positions this compound as a superior starting point for medicinal chemistry campaigns targeting DHODH in HCV or other viral pathogens . Procurement should be prioritized when the project objective is to establish structure-activity relationships around the pyrrolidine alcohol substituent.

Metabolic Disease Programs: ACC1/ACC2 Inhibitor Lead Optimization

The compound's structural alignment with the pyrimidine-substituted pyrrolidine scaffold claimed in US Patent 8,962,641 for ACC inhibition supports its use in metabolic disease research, particularly for obesity, NASH, and type 2 diabetes programs . The ethan-1-ol group offers a chiral handle for further optimization of pharmacokinetic properties within this target class.

Chemical Biology Probe Development: Alcohol Handle for Bioconjugation

When developing chemical probes that require bioconjugation (e.g., fluorophore or biotin attachment), the secondary alcohol of the ethan-1-ol group provides a versatile linker attachment point with minimal steric interference compared to primary alcohol or amine-containing analogs. This enables the generation of probe molecules for target identification studies without redesigning the core pharmacophore .

Quote Request

Request a Quote for 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.